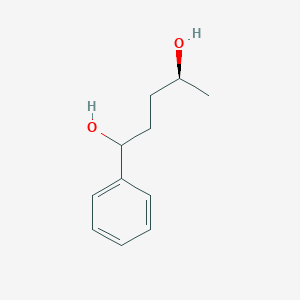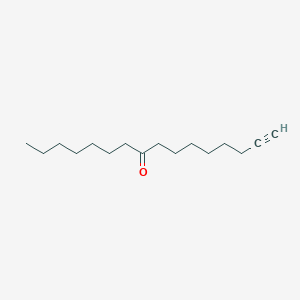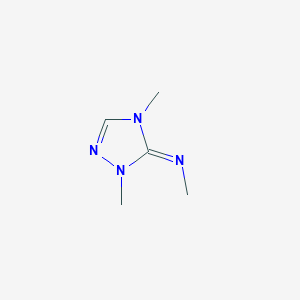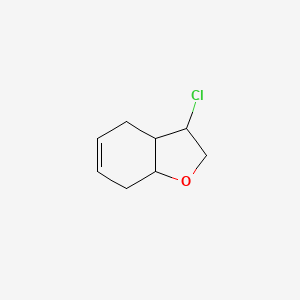![molecular formula C18H27NO B14213498 Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- CAS No. 830329-25-4](/img/structure/B14213498.png)
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is an organic compound with a complex structure that includes a benzene ring, a methanol group, and a propynyl group substituted with a dibutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Alkylation: Introduction of the propynyl group to the benzene ring.
Amination: Substitution of the propynyl group with a dibutylamino group.
Hydroxylation: Addition of the methanol group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Reduction of the propynyl group to an alkyl group.
Substitution: Replacement of the dibutylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of alkylbenzenes.
Substitution: Formation of various substituted benzenes.
Scientific Research Applications
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-[(dibutylamino)methyl]-: Similar structure but with a different substitution pattern.
Benzenemethanol, 3,5-dichloro-4-(dibutylamino)-: Contains additional chlorine atoms on the benzene ring.
Benzenemethanol, 4-(dimethylamino)-: Substituted with a dimethylamino group instead of a dibutylamino group.
Uniqueness
Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]- is unique due to its specific substitution pattern and the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
830329-25-4 |
|---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
[4-[3-(dibutylamino)prop-1-ynyl]phenyl]methanol |
InChI |
InChI=1S/C18H27NO/c1-3-5-13-19(14-6-4-2)15-7-8-17-9-11-18(16-20)12-10-17/h9-12,20H,3-6,13-16H2,1-2H3 |
InChI Key |
WPNMCBDHNRRKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
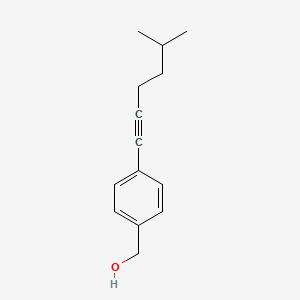
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
